molecular formula C22H15F3N2OS B12036259 [3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone CAS No. 618074-38-7

[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No.: B12036259
CAS No.: 618074-38-7
M. Wt: 412.4 g/mol
InChI Key: PJWSEHRAFSKUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-aminothiophene, followed by cyclization and trifluoromethylation . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is studied for its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development .

Medicine

Medicinally, this compound has shown promise in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways is of particular interest .

Industry

Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone stands out due to its specific trifluoromethyl group, which enhances its biological activity and stability. This unique feature makes it a valuable compound for various applications .

Properties

CAS No.

618074-38-7

Molecular Formula

C22H15F3N2OS

Molecular Weight

412.4 g/mol

IUPAC Name

[3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C22H15F3N2OS/c1-12-7-9-13(10-8-12)16-11-15(22(23,24)25)17-18(26)20(29-21(17)27-16)19(28)14-5-3-2-4-6-14/h2-11H,26H2,1H3

InChI Key

PJWSEHRAFSKUJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.